molecular formula C13H9FO3 B1651434 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid CAS No. 1261991-03-0

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

Cat. No.: B1651434
CAS No.: 1261991-03-0
M. Wt: 232.21
InChI Key: CEMOOGNGXFJXCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxyphenyl group at the 4-position

Mechanism of Action

Target of Action

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid is a halo-substituted 4-hydroxybenzoic acid . It is used in the preparation of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . This suggests that the primary targets of this compound are the KCa2/3 channels.

Mode of Action

As a kca2/3 pan-inhibitor, it likely interacts with these channels and inhibits their function . This inhibition could alter the flow of potassium ions across the cell membrane, affecting cellular excitability and signaling.

Biochemical Pathways

Given its role as a kca2/3 pan-inhibitor , it can be inferred that it affects pathways involving potassium ion transport and cellular signaling. The downstream effects could include changes in cell excitability, neurotransmission, and muscle contraction.

Result of Action

As a kca2/3 pan-inhibitor , its action would likely result in the inhibition of these channels, potentially affecting cellular excitability and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives or other reduced forms.

    Substitution: The fluorine atom and hydroxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-hydroxybenzoic acid: Similar in structure but with different substitution patterns.

    2-Fluoro-4-hydroxybenzoic acid: Another fluorinated benzoic acid derivative with distinct properties.

    3-Fluoro-4-hydroxybenzoic acid: A closely related compound with a different hydroxy group position.

Uniqueness

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a hydroxyphenyl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-8(13(16)17)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMOOGNGXFJXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688674
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-03-0
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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